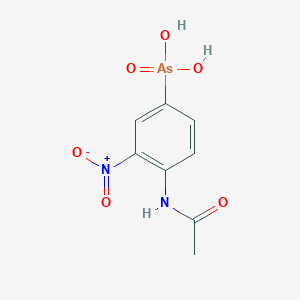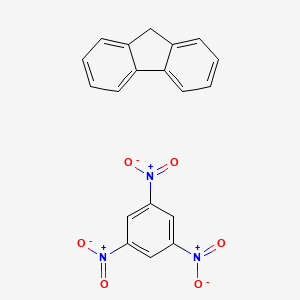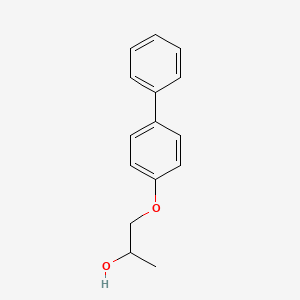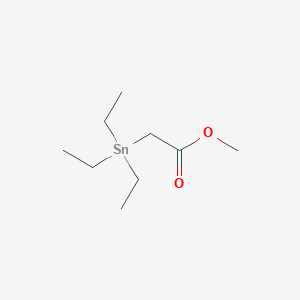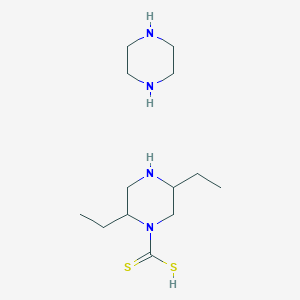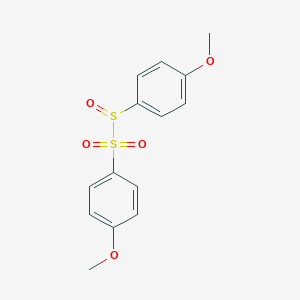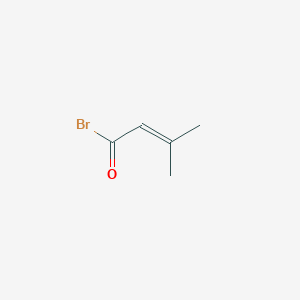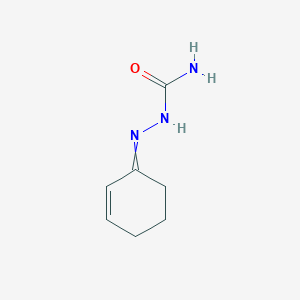
(Cyclohex-2-en-1-ylideneamino)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohex-2-en-1-ylideneamino)urea is an organic compound with the molecular formula C8H14N2O It is a derivative of urea, where the urea moiety is bonded to a cyclohexene ring through an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclohex-2-en-1-ylideneamino)urea can be synthesized through the reaction of cyclohex-2-en-1-amine with isocyanic acid. The reaction typically occurs under mild conditions, often in the presence of a solvent such as water or an organic solvent like dichloromethane. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-2-en-1-ylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The urea moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-2-en-1-ylideneamino oxides, while reduction can produce cyclohex-2-en-1-ylideneaminoamines .
Scientific Research Applications
(Cyclohex-2-en-1-ylideneamino)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of (Cyclohex-2-en-1-ylideneamino)urea involves its interaction with specific molecular targets. The imine group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Urea: A simple compound with the formula CO(NH2)2, widely used in fertilizers and industrial applications.
Thiourea: Similar to urea but with a sulfur atom replacing one of the oxygen atoms.
Hydroxyurea: Contains a hydroxyl group, used as a medication for certain diseases.
Uniqueness
(Cyclohex-2-en-1-ylideneamino)urea is unique due to its cyclohexene ring structure, which imparts different chemical and physical properties compared to other urea derivatives.
Properties
CAS No. |
5672-56-0 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(cyclohex-2-en-1-ylideneamino)urea |
InChI |
InChI=1S/C7H11N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h2,4H,1,3,5H2,(H3,8,10,11) |
InChI Key |
VOVGTUWIQDOKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(=NNC(=O)N)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


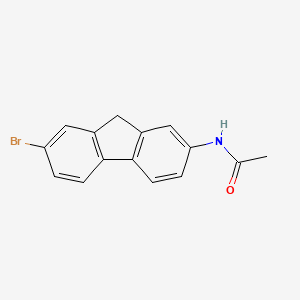
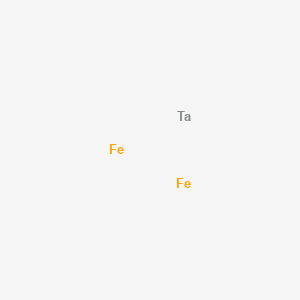


![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)
